Cas no 2172367-13-2 (tert-butyl N-{3-(fluorosulfonyl)methyl-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate)

tert-butyl N-{3-(fluorosulfonyl)methyl-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-{3-(fluorosulfonyl)methyl-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate
- 2172367-13-2
- tert-butyl N-{3-[(fluorosulfonyl)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate
- EN300-1577559
-
- Inchi: 1S/C15H20FNO5S/c1-14(2,3)22-13(18)17-15(10-23(16,19)20)8-11-6-4-5-7-12(11)21-9-15/h4-7H,8-10H2,1-3H3,(H,17,18)
- InChI Key: PJDOCDQZCQAYBT-UHFFFAOYSA-N
- SMILES: S(CC1(COC2C=CC=CC=2C1)NC(=O)OC(C)(C)C)(=O)(=O)F
Computed Properties
- Exact Mass: 345.10462207g/mol
- Monoisotopic Mass: 345.10462207g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 539
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 90.1Ų
tert-butyl N-{3-(fluorosulfonyl)methyl-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1577559-10.0g |
tert-butyl N-{3-[(fluorosulfonyl)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate |
2172367-13-2 | 10g |
$11626.0 | 2023-06-04 | ||
Enamine | EN300-1577559-0.1g |
tert-butyl N-{3-[(fluorosulfonyl)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate |
2172367-13-2 | 0.1g |
$2379.0 | 2023-06-04 | ||
Enamine | EN300-1577559-50mg |
tert-butyl N-{3-[(fluorosulfonyl)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate |
2172367-13-2 | 50mg |
$2272.0 | 2023-09-24 | ||
Enamine | EN300-1577559-2.5g |
tert-butyl N-{3-[(fluorosulfonyl)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate |
2172367-13-2 | 2.5g |
$5299.0 | 2023-06-04 | ||
Enamine | EN300-1577559-5.0g |
tert-butyl N-{3-[(fluorosulfonyl)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate |
2172367-13-2 | 5g |
$7841.0 | 2023-06-04 | ||
Enamine | EN300-1577559-500mg |
tert-butyl N-{3-[(fluorosulfonyl)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate |
2172367-13-2 | 500mg |
$2596.0 | 2023-09-24 | ||
Enamine | EN300-1577559-0.05g |
tert-butyl N-{3-[(fluorosulfonyl)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate |
2172367-13-2 | 0.05g |
$2272.0 | 2023-06-04 | ||
Enamine | EN300-1577559-0.5g |
tert-butyl N-{3-[(fluorosulfonyl)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate |
2172367-13-2 | 0.5g |
$2596.0 | 2023-06-04 | ||
Enamine | EN300-1577559-1.0g |
tert-butyl N-{3-[(fluorosulfonyl)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate |
2172367-13-2 | 1g |
$2704.0 | 2023-06-04 | ||
Enamine | EN300-1577559-100mg |
tert-butyl N-{3-[(fluorosulfonyl)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate |
2172367-13-2 | 100mg |
$2379.0 | 2023-09-24 |
tert-butyl N-{3-(fluorosulfonyl)methyl-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate Related Literature
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
Additional information on tert-butyl N-{3-(fluorosulfonyl)methyl-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate
Research Brief on tert-butyl N-{3-(fluorosulfonyl)methyl-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate (CAS: 2172367-13-2)
In recent years, the compound tert-butyl N-{3-(fluorosulfonyl)methyl-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate (CAS: 2172367-13-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorosulfonylmethyl and benzopyran scaffold, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings and developments related to this compound, providing a comprehensive overview of its current status in scientific research.
The primary interest in tert-butyl N-{3-(fluorosulfonyl)methyl-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate stems from its structural features, which make it a versatile intermediate in medicinal chemistry. The fluorosulfonyl group, in particular, is known for its ability to participate in diverse chemical reactions, enabling the synthesis of complex bioactive molecules. Recent studies have explored its utility in the development of enzyme inhibitors, particularly targeting proteases and kinases involved in inflammatory and oncogenic pathways.
One of the key studies published in 2023 investigated the compound's role as a precursor in the synthesis of novel covalent inhibitors. The research demonstrated that the fluorosulfonyl moiety could effectively form covalent bonds with nucleophilic residues in the active sites of target enzymes, leading to potent and selective inhibition. This finding has significant implications for drug discovery, especially in the design of irreversible inhibitors for challenging therapeutic targets.
Another notable advancement involves the application of tert-butyl N-{3-(fluorosulfonyl)methyl-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate in the development of positron emission tomography (PET) tracers. The fluorosulfonyl group can be readily labeled with fluorine-18, a radioisotope commonly used in PET imaging. Preliminary studies have shown that derivatives of this compound exhibit favorable pharmacokinetic properties, making them suitable candidates for imaging specific biological processes in vivo.
Despite these promising developments, challenges remain in optimizing the compound's stability and bioavailability. Recent research has focused on modifying the benzopyran scaffold to enhance metabolic stability while retaining the desired biological activity. Computational modeling and structure-activity relationship (SAR) studies have been instrumental in guiding these modifications, leading to the identification of more robust analogs with improved drug-like properties.
In conclusion, tert-butyl N-{3-(fluorosulfonyl)methyl-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate (CAS: 2172367-13-2) represents a valuable chemical entity with broad applications in drug discovery and molecular imaging. Ongoing research continues to uncover its potential, paving the way for innovative therapeutic and diagnostic tools. Future studies are expected to further elucidate its mechanism of action and expand its utility in addressing unmet medical needs.
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